[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid
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Overview
Description
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid is a chemical compound with the molecular formula C13H19NO5S It is known for its unique structure, which includes a diethylsulfamoyl group attached to a methylphenoxy acetic acid backbone
Preparation Methods
The synthesis of [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-methylphenol with chloroacetic acid to form 2-methylphenoxyacetic acid. This intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Scientific Research Applications
[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in binding to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to [4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid include:
[4-(Methylsulfamoyl)-2-methylphenoxy]acetic acid: This compound has a methylsulfamoyl group instead of a diethylsulfamoyl group, which may result in different reactivity and biological activity.
[4-(Ethylsulfamoyl)-2-methylphenoxy]acetic acid: The ethylsulfamoyl group provides a different steric and electronic environment compared to the diethylsulfamoyl group, potentially leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)-2-methylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-14(5-2)20(17,18)11-6-7-12(10(3)8-11)19-9-13(15)16/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNCMJDJIUFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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